REACTION_SMILES
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[CH3:15][N+:16]1([O-:17])[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1.[CH3:31][CH2:32][CH2:33][N+:34]([CH2:35][CH2:36][CH3:37])([CH2:38][CH2:39][CH3:40])[CH2:41][CH2:42][CH3:43].[Cl:23][CH2:24][Cl:25].[O-:26][Ru:27](=[O:28])(=[O:29])=[O:30].[c:1]1([C:11]#[C:12][CH2:13][OH:14])[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[c:1]1([C:11]#[C:12][CH:13]=[O:14])[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+]1([O-])CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC[N+](CCC)(CCC)CCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Ru](=O)(=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC#Cc1cccc2ccccc12
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Name
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Type
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product
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Smiles
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O=CC#Cc1cccc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |